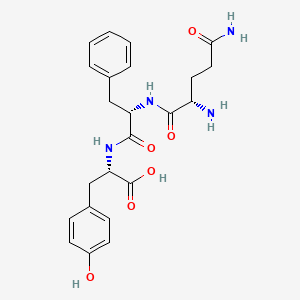
Gln-Phe-Tyr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gln-Phe-Tyr is a tripeptide composed of the amino acids glutamine, phenylalanine, and tyrosine Tripeptides like this compound are important in various biological processes and have significant roles in protein synthesis and function
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gln-Phe-Tyr typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid (tyrosine) to a solid resin. The amino acids are then sequentially added in the desired order (phenylalanine followed by glutamine) using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Each coupling step is followed by deprotection of the amino group using trifluoroacetic acid (TFA) to allow the next amino acid to be added .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high yield and purity of the final product. The synthesized peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Análisis De Reacciones Químicas
Types of Reactions
Gln-Phe-Tyr can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine, a process that can be catalyzed by peroxidases.
Reduction: Reduction reactions are less common for this tripeptide but can involve the reduction of disulfide bonds if present.
Substitution: The phenolic hydroxyl group of tyrosine can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of peroxidase enzymes.
Substitution: Nitration can be achieved using nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Dityrosine formation.
Substitution: Nitrated tyrosine derivatives.
Aplicaciones Científicas De Investigación
Gln-Phe-Tyr has several applications in scientific research:
Chemistry: Used as a model compound in studies of peptide synthesis and modification.
Biology: Investigated for its role in protein-protein interactions and signal transduction pathways.
Medicine: Potential therapeutic applications due to its involvement in cellular signaling and metabolic pathways.
Industry: Utilized in the development of peptide-based drugs and as a standard in analytical techniques such as HPLC
Mecanismo De Acción
The mechanism of action of Gln-Phe-Tyr involves its interaction with specific molecular targets and pathways. The phenylalanine and tyrosine residues are known to participate in hydrophobic interactions and hydrogen bonding, respectively. These interactions are crucial for the peptide’s binding to receptors and enzymes. The glutamine residue can form hydrogen bonds and contribute to the overall stability of the peptide-receptor complex .
Comparación Con Compuestos Similares
Similar Compounds
Gln-Phe-Trp: Similar tripeptide with tryptophan instead of tyrosine.
Gln-Phe-Val: Contains valine instead of tyrosine.
Gln-Phe-Leu: Contains leucine instead of tyrosine.
Uniqueness
Gln-Phe-Tyr is unique due to the presence of the tyrosine residue, which imparts specific chemical reactivity and biological activity. The phenolic hydroxyl group of tyrosine allows for unique post-translational modifications, such as phosphorylation, which are not possible with other amino acids .
Propiedades
Fórmula molecular |
C23H28N4O6 |
|---|---|
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C23H28N4O6/c24-17(10-11-20(25)29)21(30)26-18(12-14-4-2-1-3-5-14)22(31)27-19(23(32)33)13-15-6-8-16(28)9-7-15/h1-9,17-19,28H,10-13,24H2,(H2,25,29)(H,26,30)(H,27,31)(H,32,33)/t17-,18-,19-/m0/s1 |
Clave InChI |
ZVQZXPADLZIQFF-FHWLQOOXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)O)NC(=O)[C@H](CCC(=O)N)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)NC(=O)C(CCC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















